6-Bromo-4-methoxy-indan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |
InChI Key |
LCPNNSBKYNHHEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCC2=O)Br |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 6 Bromo 4 Methoxy Indan 1 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of an analog such as 4-bromo-7-methoxy-1-indanone, specific chemical shifts (δ) are expected for the aromatic, methylene (B1212753), and methoxy (B1213986) protons. The aromatic protons typically appear as multiplets in the downfield region, while the two methylene groups of the indanone ring system would each present as a triplet. The methoxy group protons would be observed as a sharp singlet, typically around 3.8-4.0 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Doublet, Multiplet |
| Methylene-H (α to C=O) | ~ 2.7 | Triplet |
| Methylene-H (β to C=O) | ~ 3.1 | Triplet |
| Methoxy-H | ~ 3.9 | Singlet |
This is an interactive data table based on expected values for indanone analogs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. For a compound like 6-bromo-4-methoxy-indan-1-one, distinct signals would be observed for the carbonyl carbon, aromatic carbons (both protonated and quaternary), the methoxy carbon, and the two methylene carbons. The carbonyl carbon is characteristically found significantly downfield.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 200 |
| Aromatic C-Br | ~ 115 |
| Aromatic C-O | ~ 160 |
| Aromatic C-H | 110 - 130 |
| Methylene (α to C=O) | ~ 36 |
| Methylene (β to C=O) | ~ 25 |
| Methoxy (O-CH₃) | ~ 56 |
This is an interactive data table based on expected values for indanone analogs.
Two-Dimensional NMR Techniques (e.g., HMBC, COSY)
Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are instrumental in assembling the molecular structure. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, such as those on the neighboring methylene groups of the indanone ring. HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connectivity between the methoxy group and the aromatic ring, and the placement of the bromine atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its analogs would be characterized by several key absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching of the ketone, typically appearing around 1700-1720 cm⁻¹. Additionally, C-O stretching from the methoxy group would be observed around 1250 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | 1700 - 1720 |
| Aromatic C=C | 1450 - 1600 |
| C-O (Methoxy) | 1200 - 1300 |
| C-Br | 500 - 600 |
This is an interactive data table of characteristic IR absorption frequencies.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For bromo-substituted compounds, the presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units for the molecular ion and bromine-containing fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. For an analog like 4-bromo-7-methoxy-1-indanone, the molecular ion peak would be expected around m/z 240/242. sigmaaldrich.com
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com While obtaining suitable single crystals can be a challenge, the resulting data provides an unparalleled level of structural detail, confirming the connectivity and conformation of the molecule in the solid state. This method is particularly valuable for confirming the regiochemistry of substitution on the aromatic ring, which can sometimes be ambiguous based on NMR data alone. mdpi.comresearchgate.net
Chemical Reactivity and Transformation Pathways of 6 Bromo 4 Methoxy Indan 1 One
Reactivity of the Bromine Moiety for Further Functionalization
The bromine atom at the C-6 position of the indanone core is an aryl bromide, making it a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the precise formation of new bonds. For aryl bromides like 6-Bromo-4-methoxy-indan-1-one, these reactions are highly efficient. The general order of reactivity for halogens in these couplings is I > Br > Cl, placing aryl bromides in a favorable position for selective activation. libretexts.org
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds, typically involving an aryl halide and an organoboron compound. libretexts.orgrsc.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their esters. researchgate.netmdpi.com
The reaction of this compound with various aryl- or heteroarylboronic acids, in the presence of a palladium catalyst and a base, would yield 6-aryl- or 6-heteroaryl-4-methoxy-indan-1-ones. This transformation is crucial for building molecular complexity and synthesizing biaryl structures, which are common motifs in pharmaceuticals. researchgate.netnih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the catalyst.
A typical Suzuki-Miyaura coupling reaction for this substrate is outlined below:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane, or DMF, often with water |
| Temperature | 80-120 °C |
The Mizoroki-Heck reaction, or Heck coupling, is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.gov This method is highly effective for the vinylation of aryl halides. The reaction mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the final product. libretexts.orgnih.gov
Reacting this compound with an alkene, such as styrene or an acrylate (B77674), under Heck conditions would introduce a vinyl group at the C-6 position. This reaction typically yields the E-isomer of the product with high selectivity. nih.gov
Table 2: Representative Conditions for Heck Coupling of this compound
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkene | Styrene, n-Butyl acrylate, etc. |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃, or phosphine-free systems |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, DMA, or Acetonitrile |
| Temperature | 100-140 °C |
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) of an aryl halide is a less common transformation compared to cross-coupling reactions. This pathway requires the aromatic ring to be significantly electron-deficient, which is achieved by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the halogen). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring within the intermediate Meisenheimer complex. libretexts.orgyoutube.com
In the case of this compound, the molecule does not possess strong electron-withdrawing groups ortho or para to the bromine atom at C-6. The methoxy (B1213986) group at C-4 is electron-donating, which deactivates the ring towards nucleophilic attack. While the carbonyl group at C-1 is electron-withdrawing, its influence is primarily on the ortho (C-2, C-7a) and para (C-5) positions relative to itself, and its effect on the C-6 position is less pronounced. Consequently, this compound is generally unreactive towards direct nucleophilic aromatic substitution under standard SNAr conditions. libretexts.org For such a reaction to occur, more drastic conditions or the use of metal catalysts would likely be necessary.
Reactivity of the Methoxy Group
The methoxy group at the C-4 position is a powerful electron-donating group, significantly influencing the reactivity of the aromatic ring, particularly in electrophilic substitution reactions.
Influence on Aromatic Electrophilic Substitution
The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. youtube.com This is due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction.
In this compound, the methoxy group at C-4 directs incoming electrophiles to the C-5 position (para) and the C-3 position (ortho). However, the C-3 position is already part of the fused cyclopentanone (B42830) ring and is not aromatic, so substitution cannot occur there. Therefore, the primary site of electrophilic attack directed by the methoxy group is the C-5 position. The existing bromine at C-6 and the acyl group of the indanone also influence the regioselectivity, but the strong activating effect of the methoxy group is typically dominant. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination or nitration of this substrate would be expected to yield the corresponding 5-substituted product.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent | Electrophile (E⁺) | Predicted Major Product |
| HNO₃/H₂SO₄ | NO₂⁺ | 6-Bromo-4-methoxy-5-nitro-indan-1-one |
| Br₂/FeBr₃ | Br⁺ | 5,6-Dibromo-4-methoxy-indan-1-one |
| SO₃/H₂SO₄ | SO₃ | 6-Bromo-4-methoxy-1-oxo-indan-5-sulfonic acid |
| R-Cl/AlCl₃ | R⁺ | 5-Alkyl-6-bromo-4-methoxy-indan-1-one |
Potential for Demethylation Reactions
The conversion of the methoxy group (-OCH₃) in this compound to a hydroxyl group (-OH) is a significant transformation, as it can be a necessary step in the synthesis of various derivatives. While the methyl group is generally stable, several reagents are known to effectively cleave aryl methyl ethers under specific conditions. chem-station.com Given the harsh conditions often required, this demethylation is typically performed early in a synthetic sequence. chem-station.com
Common laboratory methods for O-demethylation involve strong Lewis acids or protic acids. Boron tribromide (BBr₃) is a highly effective but strong reagent that forms a complex with the ether oxygen, facilitating nucleophilic attack by a bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another strong Lewis acid used for this purpose. chem-station.comgoogle.com Alternatively, concentrated hydrobromic acid (HBr) can achieve demethylation through protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion. chem-station.com Thiol-based systems, such as ethane thiol (EtSH) under basic conditions, offer a pathway that avoids strong acids. chem-station.com
| Reagent | General Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Boron tribromide (BBr₃) | Low temperature (-78°C to RT) in an inert solvent like dichloromethane. | Lewis acid-mediated cleavage. | chem-station.com |
| Aluminum chloride (AlCl₃) | Heating in a solvent such as dichloromethane or acetonitrile. | Lewis acid-mediated cleavage. | chem-station.comgoogle.com |
| Hydrobromic acid (HBr) | Heating (approx. 130°C) with a concentrated aqueous solution, often with acetic acid as a co-solvent. | Protic acid-mediated Sₙ2 reaction. | chem-station.com |
| Alkyl Thiols (e.g., EtSH) | Heating under basic conditions (e.g., NaOH) in a high-boiling solvent like NMP or DMSO. | Nucleophilic demethylation. | chem-station.com |
Reactions Involving the Carbonyl Group (C=O) of the Indanone Ring
The carbonyl group at the C1 position is a primary site of reactivity in the indanone system. It is flanked by a methylene (B1212753) group at C2, whose protons are acidic and can be removed to form an enolate, and the aromatic ring. This structure allows for a variety of classical carbonyl reactions.
Aldol-type reactions are fundamental carbon-carbon bond-forming processes that involve the reaction of an enolate with a carbonyl compound. magritek.com The this compound molecule can participate in these reactions by generating an enolate at the C2 position under basic conditions. This enolate can then act as a nucleophile, attacking an external aldehyde or ketone.
Furthermore, intramolecular aldol (B89426) reactions are a key strategy for building complex polycyclic systems. In a relevant example, a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation, was used to furnish a spiroindanone scaffold. rsc.org This demonstrates the potential of the indanone core to undergo such cyclizations, which are crucial for constructing intricate molecular architectures.
Condensation reactions, particularly those that result in the formation of an α,β-unsaturated carbonyl system, are common for 1-indanones. The Knoevenagel and Claisen-Schmidt condensations involve the reaction of the indanone with aldehydes or ketones, typically under basic or acidic catalysis, followed by dehydration. nih.gov
For instance, 1-indanones readily react with various aromatic aldehydes in the presence of aqueous ethanolic sodium hydroxide (B78521) in a Claisen-Schmidt condensation. rsc.org This reaction yields 2-arylidene-1-indanones, which are valuable intermediates for further synthetic elaborations. rsc.orgnih.gov The resulting exocyclic double bond is conjugated with both the carbonyl group and the aromatic ring, influencing the molecule's electronic properties and subsequent reactivity.
| Reaction Name | Reactant | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | Aqueous ethanolic NaOH | 2-Arylidene-1-indanones | rsc.orgnih.gov |
| Knoevenagel Condensation | Aromatic Aldehydes | Acid or Base catalysis | 2-Arylidene-1-indanones | nih.gov |
Annulation Reactions and Ring System Modifications Involving the Indanone Core
Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools for synthesizing complex polycyclic and spirocyclic frameworks from the 1-indanone (B140024) core. rsc.orgscispace.com The presence of methoxy and halogen substituents on the indanone ring is generally compatible with many of these advanced transition-metal-catalyzed transformations. nih.gov
One innovative strategy for modifying the indanone core is through transition-metal-catalyzed ring expansion. A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones has been developed to form a seven-membered benzocycloheptenone skeleton. rsc.orgscispace.comnih.gov This transformation proceeds in good yields for substituted 1-indanones, including those with electron-donating or -withdrawing groups. rsc.orgnih.gov
Similarly, an intermolecular [5+2] cycloaddition between 1-indanones and internal alkynes, also catalyzed by rhodium, yields highly decorated benzocycloheptenones. rsc.orgnih.gov This reaction is effective for 1-indanones bearing halogen and methoxy functionalities, highlighting its potential applicability to this compound. nih.gov
| Reaction Type | Reagent | Catalyst System (Example) | Resulting Framework | Reference |
|---|---|---|---|---|
| Ring Expansion | Ethylene | [Rh(C₂H₄)₂Cl]₂, IMes ligand, TsOH·H₂O | Benzocycloheptenone | rsc.orgnih.gov |
| [5+2] Cycloaddition | Internal Alkynes | Rh-catalyst with NHC ligand (MeIMxy) | Benzocycloheptenone | rsc.orgnih.gov |
Spirocyclic systems, where two rings share a single atom, can also be constructed from the 1-indanone core. Multicomponent reactions provide an efficient route to these structures. For example, the reaction between two equivalents of a 1-indanone (such as one bearing a methoxy group) and two equivalents of a benzaldehyde under refluxing conditions can produce spirocarbocyclic compounds in good yields. rsc.org
Another sophisticated approach is the [4+1] annulation reaction. This has been demonstrated in the reaction of cyclic pyridinium ylides, generated from indanone-3-pyridinium salts, with in situ generated azoalkenes. rsc.org The process involves a conjugate addition followed by an intramolecular cyclization to form the spiro-annulated product, showcasing a modern method for accessing complex spirocyclic skeletons from indanone precursors. rsc.org
Ring Expansion Reactions of this compound
The rigid five-membered ring of the indanone system in this compound can be expanded to form six- or seven-membered rings, leading to the synthesis of valuable heterocyclic and carbocyclic scaffolds. These transformations are of significant interest in synthetic organic chemistry for the construction of more complex molecular architectures. Key examples of such ring expansion reactions include the Beckmann rearrangement of the corresponding oxime and transition-metal-catalyzed insertions.
One of the most well-established methods for the ring expansion of cyclic ketones is the Beckmann rearrangement. wikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com For this compound, this process would begin with the formation of its oxime, this compound oxime, through reaction with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like aluminum chloride, would induce the rearrangement. wikipedia.orgsemanticscholar.org
The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a stereospecific migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This migration results in the formation of a nitrilium ion intermediate, which is then attacked by water to yield the corresponding lactam after tautomerization. masterorganicchemistry.com In the case of this compound oxime, this rearrangement would lead to the formation of a six-membered lactam, specifically a dihydroquinolinone derivative.
The regioselectivity of the Beckmann rearrangement of unsymmetrical ketone oximes is determined by the stereochemistry of the oxime and the migratory aptitude of the groups attached to the carbonyl carbon. For 1-indanone oximes, the migration of the aryl group or the methylene group of the five-membered ring can lead to two possible lactam products. The specific product formed from this compound oxime would depend on the precise reaction conditions and the stereochemistry of the oxime precursor.
Table 1: Potential Products of Beckmann Rearrangement of this compound Oxime
| Reactant | Reagents | Product(s) | Reaction Type |
| This compound oxime | Acid catalyst (e.g., H₂SO₄, PPA, AlCl₃) | 7-Bromo-5-methoxy-3,4-dihydroquinolin-2(1H)-one and/or 6-Bromo-4-methoxy-1,3-dihydro-2H-isoindol-2-one | Beckmann Rearrangement |
Another strategy for the ring expansion of 1-indanones involves transition-metal-catalyzed reactions. For instance, rhodium-catalyzed insertion of ethylene or alkynes into the C-C bond of 1-indanones has been shown to form benzocycloheptenone skeletons. rsc.org While this specific reaction has not been reported for this compound, it represents a potential pathway for expanding the five-membered ring to a seven-membered ring.
Table 2: Summary of Potential Ring Expansion Reactions and Products
| Starting Material | Reaction | Reagents/Catalysts | Potential Product(s) |
| This compound | Oxime formation followed by Beckmann Rearrangement | 1. NH₂OH·HCl 2. Acid (H₂SO₄, PPA) | Dihydroquinolinone derivatives |
| This compound | Rhodium-catalyzed insertion | [Rh(I)] catalyst, ethylene or alkyne | Benzocycloheptenone derivative |
| This compound | Two-step conversion to naphthol | 1. Silyl enol ether formation 2. Reaction with CHX₃/base | 2-Halo-5-bromo-7-methoxy-1-naphthol |
The specific outcomes and efficiencies of these ring expansion reactions on this compound would require experimental investigation. However, the established reactivity of the 1-indanone scaffold provides a strong basis for predicting these transformation pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-4-methoxy-indan-1-one, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound is typically synthesized via bromination of 4-methoxy-indan-1-one using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or chloroform under reflux. Yield optimization involves controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-brominating agent). Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity .
- Data : Comparative studies show NBS provides higher regiochemical control (≥85% yield) compared to Br₂ (70–75%) due to reduced side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodology :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Bromine’s inductive effect deshields adjacent protons, causing splitting patterns (e.g., H-5 and H-7 doublets at δ 7.2–7.5 ppm).
- ¹³C NMR : The carbonyl carbon (C-1) resonates at ~205 ppm, while brominated C-6 appears at ~115 ppm .
- MS : Molecular ion [M]⁺ at m/z 254 (for C₁₀H₉BrO₂) with characteristic Br isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution and cross-coupling reactions?
- Methodology : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives. Methoxy group stability requires inert conditions (e.g., anhydrous solvents) to prevent demethylation .
- Data : Reaction with 4-fluorophenylboronic acid achieves >90% conversion in 12 hours .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the regioselectivity of this compound in electrophilic aromatic substitution?
- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich sites. For 4-methoxy-indan-1-one, the C-6 position has the highest nucleophilic susceptibility (f⁻ = 0.12), aligning with experimental bromination outcomes .
- Contradiction Analysis : Discrepancies between computational predictions (C-5 as secondary site) and experimental results (exclusive C-6 bromination) suggest steric effects dominate over electronic factors in bulkier reagents .
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Case Study : Conflicting ¹H NMR signals for H-5/H-7 protons in substituted analogs (e.g., 6-bromo-4-methoxy-2-nitro-indan-1-one) arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) at –40°C resolves splitting by freezing conformers .
- Methodology : Use 2D NMR (COSY, NOESY) to assign coupling pathways and verify substituent orientation .
Q. What strategies mitigate decomposition of this compound under prolonged storage or catalytic conditions?
- Methodology :
- Storage : Protect from light (λ < 400 nm) and moisture by storing under argon at –20°C. HPLC stability assays show <5% degradation over 6 months under these conditions .
- Catalytic Stability : Pd-based catalysts deactivate via bromide leaching; additive ligands (e.g., SPhos) reduce Pd aggregation, extending catalyst lifetime by 3× .
Q. How does the methoxy group influence the electrochemical reduction potential of this compound?
- Methodology : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ reveals a reduction peak at –1.8 V vs. Ag/AgCl. The electron-donating methoxy group stabilizes the radical anion intermediate, shifting the potential 150 mV cathodically compared to non-methoxy analogs .
Q. What are the limitations of using this compound as a precursor for polycyclic aromatic hydrocarbon (PAH) synthesis?
- Contradiction Analysis : While the bromine atom facilitates cross-coupling, the methoxy group hinders cyclization via Friedel-Crafts alkylation due to steric hindrance. Alternative routes using deoxygenated intermediates (e.g., 4-hydroxy-indan-1-one) improve PAH yields by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
